N-(2-chlorobenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS No.:
Cat. No.: VC11322634
Molecular Formula: C14H10ClN3O2S
Molecular Weight: 319.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10ClN3O2S |
|---|---|
| Molecular Weight | 319.8 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C14H10ClN3O2S/c15-11-4-2-1-3-9(11)7-16-12(19)10-8-17-14-18(13(10)20)5-6-21-14/h1-6,8H,7H2,(H,16,19) |
| Standard InChI Key | JZAWGEQEUZZZLE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CNC(=O)C2=CN=C3N(C2=O)C=CS3)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CNC(=O)C2=CN=C3N(C2=O)C=CS3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of N-(2-chlorobenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide comprises a bicyclic thiazolo[3,2-a]pyrimidine system fused with a carboxamide moiety at position 6 and a 2-chlorobenzyl group at the N-terminus. The compound’s IUPAC name, N-[(2-chlorophenyl)methyl]-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxamide, reflects this substitution pattern. Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀ClN₃O₂S |
| Molecular Weight | 319.8 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)CNC(=O)C2=CN=C3N(C2=O)C=CS3)Cl |
| InChI Key | JZAWGEQEUZZZLE-UHFFFAOYSA-N |
The thiazolo[3,2-a]pyrimidine core contributes to the compound’s planar geometry, while the 2-chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability. Spectroscopic characterization via NMR and mass spectrometry would confirm the integrity of the fused ring system and substituent positions, though such data remains unpublished for this specific derivative.
Synthetic Methodology
The synthesis of N-(2-chlorobenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide likely follows multi-step protocols common to thiazolo-pyrimidine derivatives. A plausible route involves:
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Core Formation: Cyclocondensation of 2-aminothiazole with a β-ketoester or malonate derivative to construct the thiazolo[3,2-a]pyrimidine scaffold.
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Functionalization: Introduction of the carboxamide group at position 6 via nucleophilic acyl substitution, followed by N-alkylation with 2-chlorobenzyl chloride to install the aromatic substituent.
Critical reaction parameters include solvent selection (e.g., DMF or THF), temperature control (60–100°C), and catalytic bases such as triethylamine. Purification via column chromatography or recrystallization would yield the final product, with HPLC and elemental analysis verifying purity.
Structural and Electronic Features
The compound’s electronic profile is influenced by the electron-withdrawing carbonyl group at position 5 and the electron-donating carboxamide at position 6. Density functional theory (DFT) calculations predict partial charge localization on the thiazole nitrogen and the pyrimidine carbonyl oxygen, which may facilitate interactions with biological targets. The 2-chlorobenzyl group introduces steric bulk and modulates solubility, factors critical for pharmacokinetic optimization.
Inferred Biological Activities
While no direct studies on N-(2-chlorobenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide have been reported, its structural analogs exhibit diverse pharmacological properties:
Anti-Inflammatory Activity
COX-2 inhibition has been observed in analogs featuring similar substitution patterns, with IC₅₀ values comparable to celecoxib (0.04 μM). The carboxamide group likely participates in hydrogen bonding with catalytic residues, while the chloroaromatic moiety contributes to hydrophobic pocket binding.
Anticancer Mechanisms
Derivatives of this scaffold induce apoptosis in cancer cells via cyclin-dependent kinase (CDK) inhibition and ROS generation. Molecular docking studies suggest strong affinity for CDK2/ATP-binding sites, though target validation for this specific compound remains pending.
Drug Development Considerations
The compound’s pharmacophore aligns with key requirements for small-molecule therapeutics:
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Bioavailability: Moderate logP values (~2.5) inferred from structural analogs suggest favorable absorption and distribution.
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Target Selectivity: The thiazolo-pyrimidine core’s rigidity may reduce off-target interactions, enhancing therapeutic index.
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Synthetic Scalability: Route optimization could enable gram-scale production for preclinical testing.
Future Research Directions
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Experimental Validation: In vitro assays to confirm antimicrobial, anti-inflammatory, and anticancer activities.
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ADMET Profiling: Studies on absorption, metabolism, and toxicity to guide lead optimization.
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Structural Modifications: Exploring substituent effects on potency and selectivity (e.g., replacing chlorine with other halogens).
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